5-Hydroxy-L-tryptophan hydrate
Overview
Description
Synthesis Analysis
5-HTP is synthesized from tryptophan through a hydroxylation process, catalyzed by the enzyme tryptophan hydroxylase. This reaction requires ascorbic acid or its analogs and Cu++ for activity, functioning anaerobically and inhibited by soluble fractions of the intestinal mucosal cell (Cooper & Melcer, 1961). Enhanced synthesis methods involving cofactor regeneration processes have also been developed for improved production of 5-HTP (Hara & Kino, 2013).
Molecular Structure Analysis
The molecular structure of 5-HTP has been elucidated through X-ray diffraction, showing it crystallizes in the monoclinic space group with specific cell dimensions and forms a zwitterion as in the crystal structure of amino acids (Wakahara et al., 1973).
Chemical Reactions and Properties
5-HTP undergoes enzymatic decarboxylation to produce serotonin (5-hydroxytryptamine, 5-HT), a crucial neurotransmitter involved in regulating mood, appetite, and sleep. This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC). The biosynthesis pathway of 5-HTP indicates its critical role in producing serotonin and melatonin, highlighting its importance in neurologic and metabolic diseases (Maffei, 2020).
Physical Properties Analysis
The crystallization and detailed physical properties of 5-HTP have been studied through X-ray diffraction methods, revealing its specific space group and molecular conformation. These structural insights are fundamental in understanding the compound's behavior in biological systems and its interaction with other molecules (Wakahara et al., 1973).
Chemical Properties Analysis
5-HTP's chemical properties, including its stability, reactivity, and interaction with metals, have been explored to understand its potential biological effects and therapeutic applications. For example, the synthesis and characterization of a copper(II) complex with 5-HTP have shown enhanced antioxidant properties, suggesting modifications in its biological properties upon metal complexation (Martínez Medina et al., 2019).
Scientific Research Applications
Enhanced Synthesis : A study developed a novel cofactor regeneration process to enhance the synthesis of 5-HTP using modified L-phenylalanine 4-hydroxylase. This method showed potential for efficient 5-HTP production (Hara & Kino, 2013).
Safety Evaluation : An evaluation of the safety of 5-HTP as a dietary supplement found no definitive cases of toxicity, supporting its use in lieu of L-Tryptophan (Das et al., 2004).
Biochemical Studies : The in vivo estimation of tryptophan hydroxylation in rat brain nuclei was measured, providing insights into serotonin synthesis (Tappaz & Pujol, 1980).
Neurotransmitter Precursor Synthesis : The synthesis of L-5-hydroxytryptophan, an important neurotransmitter precursor, was improved through engineered tryptophan synthase (Xu et al., 2021).
Biological Applications : A study investigated the formation of 5-HTP in Griffonia simplicifolia, a plant known for its physiological activity, highlighting its potential in medical and ecological considerations (Fellows & Bell, 1970).
Protein-Protein Interactions and Folding : 5-Hydroxytryptophan was used as a probe to study protein-protein interactions and folding transitions in complex protein systems, showing its utility in biochemical research (Corrêa & Farah, 2005).
Pharmacology and Toxicology : Research on 5-HTP's natural occurrence, analysis, biosynthesis, and physiological effects provides insights into its pharmacological and toxicological implications (Maffei, 2020).
Safety And Hazards
Future Directions
Research conducted at Duke University in mice have demonstrated that 5-HTP when administered as slow-release appears to gain drug properties . The current study proposes the natural amino acid, namely tryptophan, as a biodegradable gas hydrate promotor for desalination applications to speed up the hydrate formation process .
properties
IUPAC Name |
(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3.H2O/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10;/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);1H2/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHHMHBYEZJGNC-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20639876 | |
Record name | 5-Hydroxy-L-tryptophan--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20639876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-L-tryptophan hydrate | |
CAS RN |
207386-94-5, 314062-44-7 | |
Record name | L-Tryptophan, 5-hydroxy-, hydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207386-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxy-L-tryptophan--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20639876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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